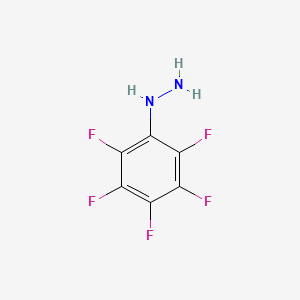

Pentafluorophenylhydrazine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 88334. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2,3,4,5,6-pentafluorophenyl)hydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCUWCJUPSUFBX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(=C(C(=C(C(=C1F)F)F)F)F)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3F5N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20232003 | |

| Record name | (Pentafluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Tan flakes; [Alfa Aesar MSDS] | |

| Record name | Pentafluorophenylhydrazine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/16422 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

828-73-9 | |

| Record name | (Pentafluorophenyl)hydrazine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=828-73-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Pentafluorophenyl)hydrazine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000828739 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (Pentafluorophenyl)hydrazine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=88334 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | (Pentafluorophenyl)hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20232003 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentafluorophenylhydrazine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.442 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | (PENTAFLUOROPHENYL)HYDRAZINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/K97PJY742J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Pentafluorophenylhydrazine

For researchers, scientists, and professionals in drug development, pentafluorophenylhydrazine (PFPH) is a valuable reagent, primarily utilized as a derivatization agent for the sensitive detection of carbonyl compounds in various matrices. Its highly fluorinated ring enhances the volatility and thermal stability of its derivatives, making it particularly suitable for gas chromatography (GC) and mass spectrometry (MS) applications. This guide provides a detailed overview of the synthesis and purification of this compound, offering comprehensive experimental protocols and data presentation to support laboratory applications.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, storage, and application in a laboratory setting.

| Property | Value |

| Molecular Formula | C₆H₃F₅N₂ |

| Molecular Weight | 198.09 g/mol |

| Appearance | White to light yellow crystalline powder |

| Melting Point | 74-76 °C |

| Solubility | Soluble in methanol, ethanol, and other organic solvents |

| CAS Number | 828-73-9 |

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the nucleophilic aromatic substitution of hexafluorobenzene (B1203771) with hydrazine (B178648) hydrate. The electron-withdrawing nature of the fluorine atoms on the aromatic ring facilitates the displacement of one fluorine atom by the hydrazine nucleophile.

Reaction Scheme

Pentafluorophenylhydrazine chemical properties and reactivity

An In-depth Technical Guide to the Chemical Properties and Reactivity of Pentafluorophenylhydrazine

For researchers, scientists, and drug development professionals, this compound (PFPH) is a versatile reagent with significant applications in analytical and synthetic chemistry. This guide provides a comprehensive overview of its chemical properties, reactivity, and established experimental protocols.

Chemical and Physical Properties

This compound is a solid at room temperature, appearing as a white to beige or brown crystalline powder.[1][2] Its core structure consists of a pentafluorinated phenyl ring attached to a hydrazine (B178648) group (-NHNH2).[1] This highly fluorinated structure imparts unique properties to the molecule.

Identification and Structure

| Property | Value | Reference |

| CAS Number | 828-73-9 | [3][4][5][6] |

| Molecular Formula | C₆H₃F₅N₂ | [1][3][6] |

| Molecular Weight | 198.09 g/mol | [1][4][6] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)hydrazine | [1][7] |

| InChI Key | BYCUWCJUPSUFBX-UHFFFAOYSA-N | [1][4][7] |

| Canonical SMILES | C1(=C(C(=C(C(=C1F)F)F)F)F)NN | [1][7] |

Physical Properties

| Property | Value | Reference |

| Melting Point | 74-76 °C | [1][3][4][6] |

| Boiling Point (Predicted) | 117.6 ± 40.0 °C at 760 mmHg | [1][3][6] |

| Density | 1.7 ± 0.1 g/cm³ | [3] |

| Flash Point | 24.9 ± 27.3 °C | [1][3] |

| Appearance | White to pale cream, brown, or beige crystalline powder or flakes | [1][2] |

Solubility

This compound's solubility is influenced by its polar hydrazine group and nonpolar fluorinated ring.[1] It exhibits moderate solubility in polar protic solvents like methanol (B129727) and water and enhanced solubility in polar aprotic solvents such as acetonitrile (B52724) and dimethylformamide.[1][6] Its solubility is limited in non-polar solvents like hexane (B92381) and toluene.[1]

Spectral Data

| Spectrum Type | Description |

| ¹H NMR | Data available from Sigma-Aldrich Co. LLC.[7] |

| ¹³C NMR | Data available from Sigma-Aldrich Co. LLC.[7] |

| ¹⁹F NMR | Data available from Wiley-VCH GmbH.[7] |

| IR Spectrum | Data compiled by the Coblentz Society, Inc.[8] |

| Mass Spectrum | Electron ionization mass spectrum data is available from the NIST Mass Spectrometry Data Center.[9] |

Reactivity and Applications

The reactivity of this compound is primarily centered around the nucleophilic nature of the hydrazine group. The electron-withdrawing effect of the pentafluorophenyl ring influences its reactivity.[1]

Key Reactions

-

Condensation Reactions: It readily reacts with carbonyl compounds (aldehydes and ketones) to form stable hydrazone derivatives. This reaction is fundamental to its use as a derivatization agent in analytical chemistry.[1]

-

Oxidative Reactions: this compound can be oxidized, which may lead to the formation of free radicals.[1]

-

Reactions with Acyl Derivatives: In the presence of a Lewis acid like aluminum chloride, it reacts with β-acyl derivatives to yield oxadiazolinones.[1]

-

Cyclocondensation Reactions: It is used in the synthesis of pyrazole (B372694) derivatives through cyclocondensation reactions with compounds like 4-alkoxy-1,1,1-trihalo-3-alken-2-ones.[10]

Primary Applications

The most prominent application of this compound is as a derivatization reagent for the analysis of carbonyl compounds by gas chromatography (GC) and liquid chromatography (LC).[11][12] The resulting PFPH derivatives exhibit enhanced volatility and thermal stability, making them suitable for GC analysis with sensitive detectors like electron-capture detection (ECD) and mass spectrometry (MS).[3][12] This derivatization significantly improves the detection limits for many carbonyl compounds compared to methods using 2,4-dinitrophenylhydrazine (B122626) (DNPH).[11][12]

It has been successfully employed in the determination of:

-

Nabumetone (B1676900) and testosterone (B1683101) in human plasma.[11]

-

Apurinic/apyrimidinic (AP) sites in cellular DNA.[14]

-

α-keto acids.[15]

Experimental Protocols

Derivatization of Carbonyl Compounds for GC-MS Analysis

This protocol outlines a general procedure for the derivatization of airborne carbonyl compounds collected on a solid sorbent coated with this compound.

Materials:

-

Solid sorbent tube coated with this compound

-

Solvent for extraction (e.g., acetonitrile)

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

Procedure:

-

Sample Collection: Airborne carbonyls are collected by drawing a known volume of air through the PFPH-coated sorbent tube.[12][13]

-

Extraction: The sorbent is transferred to a vial, and the derivatives are extracted with a suitable solvent.[12][13]

-

Analysis: An aliquot of the extract is injected into the GC-MS system for separation and detection of the PFPH-hydrazone derivatives.[12][13]

The following diagram illustrates the experimental workflow:

Synthesis of Pentafluorophenylhydrazones

The fundamental reaction for the derivatization of carbonyl compounds is the formation of a hydrazone.

General Reaction: this compound + Aldehyde/Ketone → Pentafluorophenylhydrazone + Water

The following diagram illustrates this condensation reaction:

Safety and Handling

This compound is classified as an irritant.[1][4] It is harmful if swallowed or inhaled and causes skin and serious eye irritation.[2][7] It may also cause respiratory irritation.[2][7] Appropriate personal protective equipment, including gloves, safety glasses, and a dust mask, should be worn when handling this compound.[4][5] It should be stored in a cool, dry, and well-ventilated area, away from incompatible materials.[6]

The following diagram outlines the logical relationships of its primary applications:

References

- 1. Buy this compound | 828-73-9 [smolecule.com]

- 2. Pentafluorophenyl hydrazine, CAS No. 828-73-9 - iChemical [ichemical.com]

- 3. (Pentafluorophenyl)hydrazine | CAS#:828-73-9 | Chemsrc [chemsrc.com]

- 4. ペンタフルオロフェニルヒドラジン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 五氟苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. This compound | 828-73-9 [amp.chemicalbook.com]

- 7. (Pentafluorophenyl)hydrazine | C6H3F5N2 | CID 13236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]

- 9. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

- 11. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Pentafluorophenyl Hydrazine as a Derivatization Agent for the Determination of Twenty Carbonyl Compounds in the Atmosphere | Scientific.Net [scientific.net]

- 14. Combination of this compound derivatization and isotope dilution LC-MS/MS techniques for the quantification of apurinic/apyrimidinic sites in cellular DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. 五氟苯肼 97% | Sigma-Aldrich [sigmaaldrich.com]

An In-depth Technical Guide to the Reaction of Pentafluorophenylhydrazine with Carbonyl Compounds

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reaction between pentafluorophenylhydrazine (PFPH) and carbonyl compounds. It details the underlying mechanism, offers quantitative data for analytical applications, outlines experimental protocols, and illustrates key processes through diagrams. This guide is intended for professionals in research and development who utilize this reaction for the derivatization and analysis of aldehydes and ketones.

Core Reaction Mechanism: Hydrazone Formation

The reaction of this compound with a carbonyl compound (aldehyde or ketone) proceeds via a nucleophilic addition-elimination mechanism to form a pentafluorophenylhydrazone. This reaction is a cornerstone of derivatization techniques aimed at enhancing the detectability and chromatographic performance of carbonyls, particularly in mass spectrometry-based methods.[1][2]

The overall reaction can be summarized as follows:

R(R')C=O + C₆F₅NHNH₂ → R(R')C=NNHC₆F₅ + H₂O (Carbonyl Compound + this compound → Pentafluorophenylhydrazone + Water)

The mechanism can be broken down into two primary stages:

-

Nucleophilic Addition: The terminal nitrogen of the hydrazine (B178648), bearing a lone pair of electrons, acts as a nucleophile and attacks the electrophilic carbonyl carbon. This leads to the formation of a tetrahedral intermediate known as a carbinolamine. This step is generally reversible.

-

Dehydration: The carbinolamine intermediate is unstable and readily eliminates a molecule of water to form a stable C=N double bond, resulting in the final hydrazone product. This dehydration step is the rate-determining step and is often catalyzed by the presence of a small amount of acid.[3][4] The acid protonates the hydroxyl group of the carbinolamine, converting it into a better leaving group (H₂O).

The highly electronegative fluorine atoms on the phenyl ring of PFPH play a crucial role in the properties of the resulting hydrazone. The pentafluorophenyl group is a strong electron-withdrawing group, which enhances the thermal stability and volatility of the derivative, making it highly suitable for gas chromatography (GC) analysis.[1] Furthermore, the presence of five fluorine atoms provides a unique mass signature and enhances the sensitivity of detection in electron capture negative ionization mass spectrometry (ECNI-MS).[5]

Mechanistic Pathway Diagram

The following diagram illustrates the step-by-step reaction mechanism.

Caption: Reaction mechanism of this compound with a carbonyl compound.

Quantitative Data for Analytical Applications

The reaction of PFPH with carbonyl compounds is widely employed for their quantification at trace levels. The derivatization significantly enhances the sensitivity of detection. Below is a summary of performance data from a study utilizing PFPH for the analysis of various airborne carbonyls by GC-MS.

| Carbonyl Compound | Limit of Detection (LOD) (ng/sample) | Collection Efficiency (%) | Extraction Efficiency (%) |

| Formaldehyde | 3.7 | >95 | >95 |

| Acetaldehyde | 4.1 | >95 | >95 |

| Acetone | 5.2 | >95 | >95 |

| Propanal | 4.5 | >95 | >95 |

| Crotonaldehyde | 6.3 | >95 | >95 |

| Butanal | 5.8 | >95 | >95 |

| Benzaldehyde | 7.9 | >95 | >95 |

| Pentanal | 6.9 | >95 | >95 |

| Hexanal | 8.5 | >95 | >95 |

| Heptanal | 9.7 | >95 | >95 |

| Octanal | 10.8 | >95 | >95 |

| Nonanal | 11.6 | >95 | >95 |

| Data sourced from a study on the determination of gaseous carbonyl compounds using PFPH derivatization followed by GC/MS analysis.[2] |

In another study focusing on the analysis of nabumetone (B1676900) and testosterone (B1683101) in human plasma, derivatization with PFPH resulted in a 2500-fold and 35-fold sensitivity enhancement for each compound, respectively, when analyzed by LC-APCI-MS/MS.[5] These substantial increases in sensitivity underscore the utility of PFPH in bioanalytical and pharmaceutical research.

Experimental Protocols

The following are generalized protocols for the derivatization of carbonyl compounds with PFPH. Specific parameters may need to be optimized depending on the sample matrix and target analytes.

Derivatization in Solution (for LC-MS or GC-MS analysis)

This protocol is suitable for samples where the carbonyl compounds are already in a liquid phase or have been extracted into a solvent.

Reagents and Materials:

-

This compound (PFPH) solution (e.g., 1-10 mg/mL in a suitable solvent like acetonitrile (B52724) or hexane).

-

Acid catalyst (e.g., a small volume of acetic acid or hydrochloric acid).

-

Sample containing carbonyl compounds dissolved in a compatible solvent.

-

Vials for reaction.

-

Heating block or water bath (optional).

-

Quenching solution (e.g., a suitable buffer or base).

-

Extraction solvent (e.g., hexane, ethyl acetate).

Procedure:

-

To a known volume of the sample solution in a reaction vial, add an excess of the PFPH solution.

-

Add a catalytic amount of acid to the mixture. The optimal pH for hydrazone formation is typically mildly acidic (around 4-5).[4]

-

Vortex the mixture thoroughly.

-

Allow the reaction to proceed at room temperature or with gentle heating (e.g., 40-60 °C) for a specified period (e.g., 30-60 minutes). Reaction time should be optimized for the specific carbonyls of interest.

-

After the reaction is complete, cool the mixture to room temperature.

-

Quench the reaction by adding a suitable buffer to neutralize the acid catalyst.

-

If necessary, extract the formed pentafluorophenylhydrazones into an organic solvent immiscible with the sample matrix.

-

Analyze the resulting solution containing the derivatives by the chosen chromatographic method (LC-MS or GC-MS).

Solid-Phase Derivatization (for Air Sampling)

This method is commonly used for the analysis of volatile carbonyl compounds in air.[2][6]

Reagents and Materials:

-

Solid sorbent material (e.g., Tenax TA, silica (B1680970) gel).

-

Sorbent tubes.

-

PFPH coating solution (e.g., 1 µmol of PFPH in a volatile solvent like hexane).

-

Air sampling pump with a calibrated flow rate.

-

Solvent for extraction (e.g., hexane, acetonitrile).

-

Analytical instrument (GC-MS).

Procedure:

-

Preparation of Coated Sorbent Tubes: Pack the sorbent tubes with a known amount of the solid sorbent. Pass the PFPH coating solution through the tube and then gently dry with a stream of inert gas to evaporate the solvent, leaving the PFPH coated on the sorbent.

-

Air Sampling: Connect the coated sorbent tube to the air sampling pump and draw a known volume of air through the tube at a controlled flow rate (e.g., 100 mL/min).[6] Carbonyl compounds in the air will be trapped on the sorbent and react with the PFPH.

-

Sample Storage and Elution: After sampling, seal the tubes and store them under appropriate conditions. For analysis, the derivatives are typically extracted from the sorbent by passing a small volume of a suitable solvent through the tube. Some studies suggest allowing the tubes to sit at ambient temperature for a period (e.g., up to 3 days) to ensure complete derivatization.[2]

-

Analysis: Inject an aliquot of the eluate into the GC-MS for separation and quantification of the individual pentafluorophenylhydrazones.

Logical and Experimental Workflows

General Experimental Workflow for Carbonyl Analysis

The following diagram outlines a typical workflow for the analysis of carbonyl compounds using PFPH derivatization.

References

- 1. researchgate.net [researchgate.net]

- 2. Determination of gaseous carbonyl compounds by their pentafluorophenyl hydrazones with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Intramolecular Catalysis of Hydrazone Formation of Aryl-Aldehydes via ortho-Phosphate Proton Exchange - PMC [pmc.ncbi.nlm.nih.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Determination of airborne carbonyls via this compound derivatisation by GC-MS and its comparison with HPLC method - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to Pentafluorophenylhydrazine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of pentafluorophenylhydrazine (PFPH), a key reagent in chemical synthesis and analysis. It covers its chemical and physical properties, comprehensive safety information, and detailed experimental protocols.

Chemical and Physical Properties

This compound is a solid, beige powder at room temperature. Its fundamental properties are summarized below.

| Identifier | Value | Reference |

| CAS Number | 828-73-9 | [1][2][3] |

| Molecular Formula | C₆H₃F₅N₂ | [2][3] |

| Molecular Weight | 198.09 g/mol | |

| Melting Point | 74-79 °C | [2][4] |

| Boiling Point | 117.6±40.0 °C at 760 mmHg | [1] |

| Appearance | Beige Powder Solid | [2][4] |

| Solubility | No information available | [2] |

| Chemical Structure Identifiers | |

| SMILES String | NNc1c(F)c(F)c(F)c(F)c1F |

| InChI | 1S/C6H3F5N2/c7-1-2(8)4(10)6(13-12)5(11)3(1)9/h13H,12H2 |

| InChIKey | BYCUWCJUPSUFBX-UHFFFAOYSA-N |

Safety Data and Hazard Information

This compound is classified as a hazardous substance. Appropriate handling and storage procedures are critical to ensure laboratory safety.

Hazard Classification:

| Classification | Code | Description |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| Specific target organ toxicity — Single exposure | H335 | May cause respiratory irritation. |

Safety Precautions and Personal Protective Equipment (PPE):

| Precautionary Statement | Code | Description |

| Prevention | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| Response | P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

| Storage and Handling | |

| Storage Class | 11 (Combustible Solids) |

| Storage Conditions | Keep container tightly closed in a dry and well-ventilated place. |

| Recommended PPE | Dust mask type N95 (US), Eyeshields, Gloves. |

Experimental Protocol: Derivatization of Carbonyl Compounds

This compound is widely used as a derivatizing agent for carbonyl compounds (aldehydes and ketones) to enhance their detection and quantification by gas chromatography (GC) and mass spectrometry (MS). The resulting pentafluorophenylhydrazones are more volatile and have excellent electron-capture properties.

Objective: To prepare pentafluorophenylhydrazone derivatives of a carbonyl-containing sample for GC-MS analysis.

Materials:

-

This compound (PFPH)

-

Sample containing carbonyl compounds

-

Anhydrous solvent (e.g., hexane, toluene)

-

Anhydrous sodium sulfate

-

Reaction vials with screw caps

-

Heating block or water bath

-

GC-MS system

Methodology:

-

Reagent Preparation: Prepare a 1 mg/mL solution of PFPH in the chosen anhydrous solvent.

-

Sample Preparation: Dissolve a known amount of the sample in the same solvent. If the sample is aqueous, perform a liquid-liquid extraction into a suitable organic solvent and dry the extract with anhydrous sodium sulfate.

-

Derivatization Reaction:

-

In a reaction vial, mix 100 µL of the sample solution with 100 µL of the PFPH reagent solution.

-

Seal the vial tightly.

-

Heat the mixture at 60-80°C for 30-60 minutes. The optimal time and temperature may vary depending on the specific carbonyl compounds.

-

-

Sample Cleanup (if necessary):

-

After cooling to room temperature, the reaction mixture can be washed with deionized water to remove excess reagent.

-

The organic layer is then dried over anhydrous sodium sulfate.

-

-

Analysis:

-

Inject an aliquot of the final solution into the GC-MS system.

-

The pentafluorophenylhydrazone derivatives are then separated on the GC column and detected by the mass spectrometer.

-

Workflow and Visualization

The derivatization process can be visualized as a straightforward workflow.

Caption: Workflow for the derivatization of carbonyl compounds using PFPH.

This logical diagram illustrates the sequential steps from sample and reagent preparation through the chemical reaction to the final analysis, providing a clear visual guide for the experimental process.

References

An In-depth Technical Guide to the Structural Analysis and Characterization of (Perfluorophenyl)hydrazine

For Researchers, Scientists, and Drug Development Professionals

Introduction

(Perfluorophenyl)hydrazine, also known as pentafluorophenylhydrazine (PFPH), is a fluorinated aromatic hydrazine (B178648) that serves as a valuable building block in synthetic organic chemistry and a versatile reagent in analytical applications. Its unique electronic properties, stemming from the presence of the electron-withdrawing pentafluorophenyl group, influence its reactivity and make it a subject of interest in various fields, including medicinal chemistry and materials science. This technical guide provides a comprehensive overview of the structural analysis and characterization of (perfluorophenyl)hydrazine, compiling key data from spectroscopic and crystallographic studies. Detailed experimental protocols are also provided to assist researchers in their own investigations.

Chemical and Physical Properties

(Perfluorophenyl)hydrazine is a tan, flaky solid at room temperature.[1] A summary of its fundamental chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| Chemical Formula | C₆H₃F₅N₂ | [2][3] |

| Molecular Weight | 198.09 g/mol | [1][2][3] |

| CAS Number | 828-73-9 | [2][3] |

| Melting Point | 74-76 °C | [4] |

| Appearance | Tan flakes | [1] |

| IUPAC Name | (2,3,4,5,6-pentafluorophenyl)hydrazine | [1] |

Structural Analysis and Characterization

A multi-technique approach is essential for the complete structural elucidation and characterization of (perfluorophenyl)hydrazine. This section details the data obtained from X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and vibrational spectroscopy (IR and Raman).

X-ray Crystallography

The definitive three-dimensional structure of (perfluorophenyl)hydrazine in the solid state has been determined by single-crystal X-ray diffraction. The crystallographic data is available from the Crystallography Open Database (COD) under the identification number 2207244.[1] A summary of the key crystallographic parameters would be presented here if the specific data were publicly available.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of molecules in solution. For (perfluorophenyl)hydrazine, ¹H, ¹³C, and ¹⁹F NMR are particularly informative.

¹H NMR Spectroscopy: The ¹H NMR spectrum of (perfluorophenyl)hydrazine is expected to show signals corresponding to the protons of the hydrazine group (-NHNH₂). The chemical shifts of these protons can be influenced by solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum will reveal the carbon skeleton of the molecule. Due to the fluorine substitution, the signals for the aromatic carbons will exhibit complex splitting patterns due to C-F coupling.

¹⁹F NMR Spectroscopy: ¹⁹F NMR is crucial for characterizing fluorinated compounds. The spectrum of (perfluorophenyl)hydrazine is expected to show distinct signals for the fluorine atoms at the ortho, meta, and para positions of the phenyl ring, with characteristic chemical shifts and coupling constants.

Specific chemical shift (δ) values, coupling constants (J), and multiplicities for ¹H, ¹³C, and ¹⁹F NMR are essential for a complete characterization and would be included here based on experimental data from peer-reviewed literature.

Mass Spectrometry (MS)

Electron ionization mass spectrometry (EI-MS) provides information about the molecular weight and fragmentation pattern of a compound. The mass spectrum of (perfluorophenyl)hydrazine shows a molecular ion peak (M⁺) at m/z 198, corresponding to its molecular weight.[2] The fragmentation pattern is influenced by the stability of the resulting ions and neutral fragments. A detailed analysis of the major fragment ions is presented in Table 2.

| m/z | Proposed Fragment |

| 198 | [C₆F₅NHNH₂]⁺ (Molecular Ion) |

| 182 | [C₆F₅NH]⁺ |

| 155 | [C₅F₄N]⁺ |

Vibrational Spectroscopy: Infrared (IR) and Raman

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a fingerprint for identification and information about functional groups.

Infrared (IR) Spectroscopy: The FTIR spectrum of (perfluorophenyl)hydrazine exhibits characteristic absorption bands corresponding to the stretching and bending vibrations of its functional groups. The NIST WebBook provides a condensed phase IR spectrum.[3] Key vibrational modes and their expected absorption regions are listed in Table 3.

| Wavenumber (cm⁻¹) | Vibrational Mode |

| 3500 - 3300 | N-H stretching |

| 1650 - 1580 | N-H bending |

| 1500 - 1400 | C=C aromatic stretching |

| 1300 - 1000 | C-N stretching, C-F stretching |

Raman Spectroscopy: Raman spectroscopy complements IR spectroscopy and is particularly sensitive to non-polar bonds. PubChem indicates the availability of a FT-Raman spectrum for (perfluorophenyl)hydrazine.[5]

Experimental Protocols

This section outlines general procedures for the synthesis and analysis of (perfluorophenyl)hydrazine. Researchers should consult the primary literature for specific experimental details and safety precautions.

Synthesis of (Perfluorophenyl)hydrazine from Hexafluorobenzene (B1203771)

A common method for the synthesis of (perfluorophenyl)hydrazine involves the nucleophilic aromatic substitution of a fluorine atom in hexafluorobenzene with hydrazine.

Workflow for the Synthesis of (Perfluorophenyl)hydrazine

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve hexafluorobenzene in a suitable solvent such as ethanol.

-

Add hydrazine hydrate to the solution.

-

Heat the reaction mixture to reflux and maintain for a specified period, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After completion, cool the reaction mixture to room temperature.

-

Perform an aqueous workup to remove excess hydrazine and other water-soluble byproducts. This typically involves partitioning the reaction mixture between an organic solvent (e.g., diethyl ether or ethyl acetate) and water.

-

Separate the organic layer, dry it over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), and filter.

-

Remove the solvent under reduced pressure to obtain the crude product.

-

Purify the crude product by recrystallization from an appropriate solvent system to yield pure (perfluorophenyl)hydrazine.

Analytical Techniques

NMR Sample Preparation:

-

Weigh an appropriate amount of the (perfluorophenyl)hydrazine sample (typically 1-10 mg for ¹H NMR and 10-50 mg for ¹³C NMR).[6][7]

-

Dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry vial.[6]

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.[6][7]

-

Ensure the sample height in the NMR tube is adequate for the spectrometer being used (typically around 4-5 cm).[7]

-

Cap the NMR tube securely.

Workflow for NMR Analysis

References

- 1. (Pentafluorophenyl)hydrazine | C6H3F5N2 | CID 13236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Hydrazine, (pentafluorophenyl)- [webbook.nist.gov]

- 4. m.youtube.com [m.youtube.com]

- 5. researchgate.net [researchgate.net]

- 6. Determination of gaseous carbonyl compounds by their pentafluorophenyl hydrazones with gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. ece.shu.edu.cn [ece.shu.edu.cn]

A Technical Guide to the Solubility of Pentafluorophenylhydrazine (PFPH) in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of Pentafluorophenylhydrazine (PFPH). Understanding the solubility of PFPH is critical for its application as a derivatization reagent in analytical chemistry, as well as in various synthetic organic chemistry processes.[1][2] This document outlines the known qualitative solubility of PFPH in common organic solvents, presents a detailed experimental protocol for quantitative solubility determination, and includes a visual workflow to guide laboratory procedures.

Physicochemical Properties of PFPH

This compound (CAS: 828-73-9) is a fluorinated aromatic compound with the molecular formula C₆H₃F₅N₂.[1][3] At room temperature, it typically exists as a white to pale brown crystalline powder or flakes.[1] Key physical properties are summarized below:

-

Appearance: White to pale cream, brown, or beige powder or crystalline material[1]

Solubility Profile of PFPH

While specific quantitative solubility data (e.g., in g/L or mol/L) is not extensively documented in publicly available literature, a qualitative understanding can be derived from various sources. The solubility of PFPH is dictated by its unique molecular structure, which features a highly fluorinated, non-polar phenyl ring and a polar hydrazine (B178648) (-NHNH₂) functional group.[1]

This structure leads to selective solubility behavior:

-

Polar Protic Solvents: The hydrazine group can participate in hydrogen bonding, leading to moderate solubility in polar protic solvents like methanol (B129727) and water.[1]

-

Polar Aprotic Solvents: Dipole-dipole interactions are favored in polar aprotic solvents, resulting in enhanced solubility in solvents such as acetonitrile (B52724) and dimethylformamide (DMF).[1]

-

Non-Polar Solvents: The extensive fluorination of the phenyl ring limits its solubility in non-polar solvents like hexane (B92381) and toluene.[1]

The following table summarizes the known qualitative solubility of PFPH in various organic solvents.

| Solvent Class | Solvent | Solubility | Reference |

| Polar Protic | Methanol | Soluble / Moderate | [1][5][6][7] |

| Water | Moderate | [1] | |

| Polar Aprotic | Acetonitrile | Enhanced | [1] |

| Dimethylformamide (DMF) | Enhanced | [1] | |

| Ethyl Acetate | Soluble (when hot) | [1] | |

| Chloroform | Soluble (for recrystallization) | [1] | |

| Non-Polar | Hexane | Limited | [1] |

| Toluene | Limited | [1] |

Experimental Protocol for Quantitative Solubility Determination

The following is a detailed methodology for determining the precise solubility of PFPH in an organic solvent using the isothermal saturation method. This is a standard and reliable technique for solid compounds.[8]

3.1 Materials and Equipment

-

This compound (PFPH), analytical grade

-

Selected organic solvent(s), HPLC grade

-

Jacketed glass equilibrium cell or sealed vials

-

Thermostatic water bath with precise temperature control (±0.1 °C)

-

Magnetic stirrer and stir bars

-

Analytical balance (±0.1 mg)

-

Volumetric flasks and pipettes

-

Syringes with micropore filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis Spectrophotometer

3.2 Experimental Procedure

-

Preparation: Add an excess amount of solid PFPH to a known volume (e.g., 10 mL) of the selected organic solvent in the equilibrium cell or vial.[8] The presence of undissolved solid at the end of the experiment is crucial to ensure saturation.

-

Equilibration: Seal the vessel to prevent solvent evaporation and place it in the thermostatic water bath set to the desired temperature.[8]

-

Agitation: Stir the mixture vigorously using the magnetic stirrer for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached. The time required should be determined empirically by taking measurements at different time points until the concentration plateaus.

-

Sedimentation: Turn off the stirrer and allow the undissolved solid to settle for at least 2-4 hours while maintaining the constant temperature.

-

Sampling: Carefully withdraw a sample from the clear supernatant using a pre-warmed (or pre-cooled to the experimental temperature) syringe. Immediately pass the sample through a micropore filter to remove any suspended solid particles.

-

Dilution: Accurately weigh the collected sample of the saturated solution. Dilute it gravimetrically or volumetrically with the same solvent to a concentration that falls within the calibrated range of the analytical instrument.

3.3 Analysis

-

Calibration: Prepare a series of standard solutions of PFPH with known concentrations in the chosen solvent.

-

Quantification: Analyze the standard solutions using HPLC-UV or UV-Vis spectrophotometry to generate a calibration curve (absorbance vs. concentration).

-

Sample Measurement: Analyze the diluted sample solution using the same analytical method.

-

Calculation: Use the calibration curve to determine the concentration of PFPH in the diluted sample. Back-calculate to find the concentration in the original saturated solution, which represents the solubility at that temperature. Express the final result in appropriate units, such as g/100 mL or mol/L.

Visualization of Experimental Workflow

The following diagram illustrates the logical steps for the quantitative determination of PFPH solubility as described in the protocol above.

Caption: Workflow for Isothermal Saturation Solubility Measurement.

References

- 1. Buy this compound | 828-73-9 [smolecule.com]

- 2. (Pentafluorophenyl)hydrazine | CAS#:828-73-9 | Chemsrc [chemsrc.com]

- 3. (Pentafluorophenyl)hydrazine | C6H3F5N2 | CID 13236 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound 97 828-73-9 [sigmaaldrich.com]

- 5. This compound | 828-73-9 [amp.chemicalbook.com]

- 6. 828-73-9 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 7. chembk.com [chembk.com]

- 8. benchchem.com [benchchem.com]

Pentafluorophenylhydrazine: A Versatile Nucleophile in the Synthesis of Bioactive Heterocycles

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenylhydrazine (PFPH) has emerged as a valuable and versatile nucleophilic building block in modern organic synthesis. Its unique electronic properties, imparted by the strongly electron-withdrawing pentafluorophenyl ring, modulate its reactivity and provide a pathway to novel fluorinated heterocyclic compounds. This technical guide explores the utility of PFPH as a nucleophile in a range of organic reactions, with a particular focus on its application in the synthesis of bioactive molecules relevant to drug discovery and development. We will delve into key reaction classes, provide detailed experimental protocols, present quantitative data, and illustrate relevant biological pathways.

Core Reactivity and Applications

This compound's primary role as a nucleophile stems from the lone pair of electrons on the terminal nitrogen atom of the hydrazine (B178648) moiety. The electron-withdrawing nature of the pentafluorophenyl group decreases the nucleophilicity of the hydrazine compared to unsubstituted phenylhydrazine (B124118). However, this electronic modulation also influences the stability of intermediates and the reactivity of the resulting products, opening up unique synthetic possibilities.

The principal applications of this compound as a nucleophile include:

-

Synthesis of Fluorinated Heterocycles: PFPH is a key precursor for the synthesis of a variety of fluorine-containing heterocycles, most notably pyrazoles and indoles. The incorporation of the pentafluorophenyl group can significantly enhance the biological activity, metabolic stability, and lipophilicity of these scaffolds, properties that are highly desirable in drug candidates.[1]

-

Derivatization of Carbonyl Compounds: PFPH readily reacts with aldehydes and ketones to form stable pentafluorophenylhydrazones. This reaction is widely used in analytical chemistry for the derivatization of carbonyl compounds, enhancing their detectability in techniques like gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS).[2][3]

-

Precursor to Bioactive Molecules: The resulting heterocyclic frameworks from PFPH-mediated reactions serve as scaffolds for the development of a wide array of bioactive molecules, including potential anticancer agents.[4][5]

Key Organic Reactions and Methodologies

Synthesis of Pentafluorophenyl-Substituted Pyrazoles

The reaction of hydrazines with 1,3-dicarbonyl compounds is a classic and efficient method for the synthesis of pyrazoles, known as the Knorr pyrazole (B372694) synthesis.[6][7] When this compound is employed, it allows for the direct incorporation of the pentafluorophenyl moiety onto the pyrazole ring.

Reaction Workflow:

Caption: General workflow for the synthesis of pentafluorophenyl-pyrazoles.

Experimental Protocol: Synthesis of 1-(Pentafluorophenyl)-3,5-dimethylpyrazole

This protocol describes the synthesis of a simple, yet representative, pentafluorophenyl-substituted pyrazole.

-

Materials:

-

This compound

-

Acetylacetone (B45752) (2,4-pentanedione)

-

Glacial Acetic Acid

-

Ethanol

-

Standard laboratory glassware

-

-

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve this compound (1.0 eq) in ethanol.

-

Add acetylacetone (1.05 eq) to the solution.

-

Add a catalytic amount of glacial acetic acid (e.g., 0.1 eq).

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol/water or hexane) or by column chromatography on silica (B1680970) gel.

-

Quantitative Data for Pyrazole Synthesis

| 1,3-Dicarbonyl Compound | Product | Conditions | Yield (%) | Reference |

| Acetylacetone | 1-(Pentafluorophenyl)-3,5-dimethylpyrazole | Acetic Acid, Ethanol, Reflux | >90% (estimated) | [8][9] |

| Dibenzoylmethane | 1-(Pentafluorophenyl)-3,5-diphenyl-1H-pyrazole | Acetic Acid, Reflux | Not specified | [10] |

| Ethyl Acetoacetate | 5-Methyl-2-(pentafluorophenyl)-2,4-dihydro-3H-pyrazol-3-one | Varies | Not specified | [11] |

Spectroscopic Data of a Representative Pyrazole

For 1-Phenyl-3-(pentafluorophenyl)-5-methylpyrazole :

-

¹⁹F NMR: The pentafluorophenyl group typically shows three signals in the ¹⁹F NMR spectrum corresponding to the ortho-, meta-, and para-fluorine atoms. The chemical shifts are influenced by the electronic environment of the pyrazole ring.[12][13][14]

Fischer Indole (B1671886) Synthesis of Pentafluorophenyl-Indoles

The Fischer indole synthesis is a powerful reaction for the construction of the indole nucleus from a phenylhydrazine and an aldehyde or ketone under acidic conditions.[15][16] The use of this compound in this reaction leads to the formation of polyfluorinated indoles, which are of significant interest in medicinal chemistry due to their potential as anticancer agents.[4]

Reaction Workflow:

Caption: Key steps in the Fischer indole synthesis using PFPH.

Experimental Protocol: General Procedure for Fischer Indole Synthesis with PFPH

This general protocol can be adapted for various aldehydes and ketones.

-

Materials:

-

This compound

-

Aldehyde or Ketone (e.g., Cyclohexanone)

-

Acid catalyst (e.g., Polyphosphoric acid (PPA), Eaton's reagent, or glacial acetic acid)

-

Solvent (if necessary, e.g., toluene, xylene)

-

Standard laboratory glassware

-

-

Procedure:

-

Hydrazone Formation (optional isolation): In a round-bottom flask, dissolve this compound (1.0 eq) in a suitable solvent like ethanol. Add the aldehyde or ketone (1.0-1.1 eq) and a catalytic amount of acetic acid. Stir at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly.

-

Cyclization: To the pre-formed hydrazone or the initial reaction mixture, add the acid catalyst. For PPA, the reaction is often run neat or in a high-boiling solvent. For other acids, the reaction is typically heated to reflux.

-

Monitor the reaction by TLC until the starting material is consumed.

-

Work-up: Cool the reaction mixture and carefully pour it onto crushed ice or into a beaker of cold water.

-

Neutralize the mixture with a base (e.g., sodium bicarbonate or sodium hydroxide (B78521) solution).

-

Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization.

-

Quantitative Data for Fischer Indole Synthesis

| Ketone/Aldehyde | Product | Conditions | Yield (%) | Reference |

| Cyclohexanone | 1,2,3,4,5,6,7,8-Octafluorodibenzo[b,d]furan | PPA, 140 °C | 75% | [17] (analogous) |

| Butan-2-one | 5-Chloro-2,3-dimethyl-1H-indole | Acid Catalyst, Reflux | Not specified | [18] (analogous) |

Spectroscopic Data of a Representative Indole

For 2-Phenyl-1H-indole (a non-fluorinated analog for comparison of typical shifts):

-

¹H NMR (400 MHz, DMSO-d₆): δ 11.55 (s, 1H), 7.54 (d, J = 7.8 Hz, 1H), 7.49–7.40 (m, 3H), 7.32 (t, J = 7.4 Hz, 1H), 7.14–7.07 (m, 1H), 7.01 (t, J = 7.4 Hz, 1H), 6.90 (d, J = 2.2 Hz, 1H).[19]

-

¹³C NMR (101 MHz, DMSO-d₆): δ 137.7, 137.2, 132.3, 129.0 (2C), 128.7, 127.5, 125.0 (2C), 121.6, 120.1, 119.4, 111.4, 98.7.[19]

For pentafluorophenyl-substituted indoles, the ¹⁹F NMR spectrum would show characteristic signals for the C₆F₅ group, typically in the range of -140 to -170 ppm.[14][20]

Biological Relevance and Drug Development

The incorporation of the pentafluorophenyl group into heterocyclic scaffolds can lead to compounds with significant biological activity. In particular, indole derivatives synthesized from PFPH have been investigated as potential anticancer agents, with some showing inhibitory activity against key signaling pathways involved in cancer progression.

Targeting the EGFR Signaling Pathway

The Epidermal Growth Factor Receptor (EGFR) is a receptor tyrosine kinase that plays a crucial role in regulating cell proliferation, survival, and differentiation.[21][22] Overexpression or mutation of EGFR is a common feature in many cancers, leading to uncontrolled cell growth.[] Small molecule tyrosine kinase inhibitors (TKIs) that target the ATP-binding site of the EGFR kinase domain are an important class of anticancer drugs.[22]

EGFR Signaling Pathway and Inhibition:

Caption: Simplified EGFR signaling pathway and the point of inhibition by small molecule TKIs.

Several studies have reported the synthesis of indole-based compounds with EGFR inhibitory activity. The pentafluorophenyl moiety can contribute to the binding affinity and overall pharmacological profile of these inhibitors.

Anticancer Activity of Indole Derivatives

| Compound Type | Cancer Cell Line | IC₅₀ (µM) | Biological Target | Reference |

| Indole-based arylsulfonylhydrazide | MCF-7 (Breast) | 13.2 | Not specified | [24] |

| Indole-based arylsulfonylhydrazide | MDA-MB-468 (Breast) | 8.2 | Not specified | [24] |

| Pyrazoline analogue | MCF-7 (Breast) | <0.1 | Not specified | [24] |

| Thiazolyl-based pyrazole | 786-0 (Renal) | 9.9 | Not specified | [25] |

Conclusion

This compound is a powerful and versatile nucleophile for the synthesis of fluorinated heterocyclic compounds. Its utility in the construction of pyrazole and indole scaffolds, coupled with the significant biological activities often observed in the resulting products, makes it a highly valuable reagent in the field of drug discovery and medicinal chemistry. The ability to readily introduce the pentafluorophenyl group provides a strategic advantage in the design of novel therapeutic agents with enhanced pharmacological properties. Further exploration of PFPH in other nucleophilic reactions, including multicomponent reactions, is likely to uncover new avenues for the synthesis of complex and biologically active molecules. This guide provides a foundational understanding and practical protocols to encourage the broader application of this important synthetic building block.

References

- 1. researchgate.net [researchgate.net]

- 2. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Prediction of 19F NMR Chemical Shifts for Fluorinated Aromatic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. 19F NMR viewed through two different lenses: ligand-observed and protein-observed 19F NMR applications for fragment-based drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological assessment of indole derivatives containing penta-heterocycles scaffold as novel anticancer agents towards A549 and K562 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 6. alfa-chemistry.com [alfa-chemistry.com]

- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]

- 8. 3,5-Dimethylpyrazole synthesis - chemicalbook [chemicalbook.com]

- 9. CN100506798C - Method for preparing 3.5-dimethylpyrazole - Google Patents [patents.google.com]

- 10. Synthesis and bioactivity of 3,5-dimethylpyrazole derivatives as potential PDE4 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 19F [nmr.chem.ucsb.edu]

- 15. Cellular responses to EGFR inhibitors and their relevance to cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 16. ClinPGx [clinpgx.org]

- 17. Synthesis of indole derivatives as prevalent moieties present in selected alkaloids - PMC [pmc.ncbi.nlm.nih.gov]

- 18. benchchem.com [benchchem.com]

- 19. mdpi.com [mdpi.com]

- 20. pubs.acs.org [pubs.acs.org]

- 21. mdpi.com [mdpi.com]

- 22. Targeting the EGFR signaling pathway in cancer therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 24. thieme-connect.de [thieme-connect.de]

- 25. mdpi.com [mdpi.com]

Theoretical Studies on the Reactivity of Pentafluorophenylhydrazine: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Pentafluorophenylhydrazine (PFPH) is a versatile reagent in organic synthesis, notable for its unique reactivity profile conferred by the strongly electron-withdrawing pentafluorophenyl group. This technical guide provides a comprehensive overview of the theoretical principles governing the reactivity of PFPH, supported by experimental data and detailed protocols for its key transformations. The document explores the electronic effects of the pentafluorophenyl moiety, delves into the mechanisms of its primary reactions—hydrazone formation, pyrazole (B372694) synthesis, and the Fischer indole (B1671886) synthesis—and presents quantitative data and procedural workflows to aid in the practical application of this valuable synthetic building block.

Theoretical Core: The Electronic Influence of the Pentafluorophenyl Group

The reactivity of this compound is fundamentally dictated by the potent electron-withdrawing nature of the C₆F₅ group. This influence is a combination of two primary electronic effects:

-

Inductive Effect (-I): The five highly electronegative fluorine atoms pull electron density away from the aromatic ring through the sigma (σ) bonds. This strong inductive withdrawal is the dominant factor, significantly reducing the electron density of the entire molecule.

-

Resonance Effect (+R): While fluorine atoms possess lone pairs that can be donated to the aromatic ring via resonance, this effect is weak for fluorine and is overwhelmingly surpassed by the inductive effect.

The net result is a substantial decrease in electron density on the nitrogen atoms of the hydrazine (B178648) moiety compared to phenylhydrazine (B124118) or alkylhydrazines. This reduced electron density has profound implications for the nucleophilicity and basicity of this compound.

A comparative analysis of the electronic properties of an aliphatic hydrazine versus phenylhydrazine illustrates that the delocalization of the nitrogen lone pair into the aromatic system in phenylhydrazine reduces its nucleophilicity.[1] The addition of five fluorine atoms to the phenyl ring further exacerbates this effect, making the nitrogen atoms in this compound significantly less nucleophilic.

Figure 1: Logical diagram illustrating the electronic effects of the pentafluorophenyl group on the hydrazine moiety.

Key Reactions and Mechanisms

The reduced nucleophilicity of this compound does not render it unreactive; rather, it modulates its reactivity, often requiring specific conditions to achieve desired transformations. Its principal reactions include the formation of hydrazones, the synthesis of pyrazoles, and the Fischer indole synthesis.

Hydrazone Formation with Carbonyl Compounds

The reaction of this compound with aldehydes and ketones to form pentafluorophenylhydrazones is one of its most well-documented applications, particularly in analytical chemistry for the derivatization of carbonyls.[2][3] The reaction proceeds via nucleophilic attack of the terminal nitrogen of the hydrazine on the electrophilic carbonyl carbon, followed by dehydration.

Figure 2: General mechanism for the formation of pentafluorophenylhydrazone from a carbonyl compound.

Due to the decreased nucleophilicity of the hydrazine, the reaction may be slower compared to unsubstituted phenylhydrazine and often requires acidic catalysis to activate the carbonyl group.

Knorr Pyrazole Synthesis

The Knorr pyrazole synthesis is a cyclocondensation reaction between a hydrazine and a 1,3-dicarbonyl compound. This reaction is a powerful method for constructing the pyrazole ring, a common scaffold in pharmaceuticals. This compound reacts with various β-dicarbonyl compounds, particularly halo-enones, to yield 1-(pentafluorophenyl)-pyrazoles.

The reaction of this compound with 4-alkoxy-1,1,1-trihalo-3-alken-2-ones has been shown to produce 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles in moderate to good yields, especially under microwave irradiation or in ionic liquids.[4]

Figure 3: Workflow for the Knorr synthesis of 1-(pentafluorophenyl)pyrazoles.

Table 1: Synthesis of 1-(Pentafluorophenyl)-4,5-dihydro-1H-pyrazoles [4]

| 1,3-Dicarbonyl Substrate | R¹ | R² | Conditions | Yield (%) |

| 4-methoxy-1,1,1-trifluoro-3-buten-2-one | H | CF₃ | MW, solvent-free | 75 |

| 4-ethoxy-1,1,1-trifluoro-3-penten-2-one | Me | CF₃ | MW, solvent-free | 80 |

| 4-ethoxy-1,1,1-trifluoro-3-hexen-2-one | Et | CF₃ | [BMIM][BF₄], 80°C | 78 |

| 4-ethoxy-1,1,1-trichloro-3-buten-2-one | H | CCl₃ | MW, solvent-free | 65 |

Fischer Indole Synthesis

The Fischer indole synthesis is an acid-catalyzed reaction that produces an indole from a phenylhydrazine and an aldehyde or ketone.[5][6] The reaction proceeds through a phenylhydrazone intermediate, which undergoes a[5][5]-sigmatropic rearrangement.

Figure 4: Key steps of the Fischer indole synthesis.

The strongly electron-withdrawing C₆F₅ group is expected to disfavor the key[5][5]-sigmatropic rearrangement step by destabilizing the necessary positive charge buildup. Consequently, more forcing conditions (e.g., stronger acids, higher temperatures) may be required for the Fischer indole synthesis with this compound compared to phenylhydrazine.

Experimental Protocols

The following protocols are generalized procedures based on established methodologies for hydrazine reactions. Researchers should optimize conditions for specific substrates.

General Protocol for Hydrazone Formation

-

Reactant Preparation: In a round-bottom flask, dissolve the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol (B145695), acetic acid).

-

Addition of PFPH: Add this compound (1.0-1.1 eq.) to the solution. If the reaction is slow, add a catalytic amount of a Brønsted acid (e.g., a few drops of glacial acetic acid).

-

Reaction: Stir the mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, cool the reaction mixture. If a precipitate forms, collect it by filtration. If not, reduce the solvent volume under reduced pressure and induce crystallization or purify by column chromatography.

-

Purification: Wash the collected solid with a cold solvent (e.g., cold ethanol or water) to remove unreacted starting materials.

Protocol for the Synthesis of 1-(Pentafluorophenyl)pyrazoles from Halo-enones[4]

-

Reactant Mixture (Microwave): In a microwave-safe vessel, combine the 4-alkoxy-1,1,1-trihalo-3-alken-2-one (1.0 eq.) and this compound (1.1 eq.) without solvent.

-

Microwave Irradiation: Seal the vessel and place it in a microwave reactor. Irradiate at a suitable temperature (e.g., 100-120 °C) for 10-20 minutes.

-

Reactant Mixture (Ionic Liquid): In a round-bottom flask, dissolve the 4-alkoxy-1,1,1-trihalo-3-alken-2-one (1.0 eq.) and this compound (1.1 eq.) in 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF₄]).

-

Conventional Heating: Heat the mixture with stirring at 80-100 °C, monitoring the reaction by TLC.

-

Work-up: After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

General Protocol for Fischer Indole Synthesis

-

Hydrazone Formation: Prepare the pentafluorophenylhydrazone in situ or as an isolated intermediate as described in Protocol 3.1.

-

Cyclization: To the hydrazone, add a strong acid catalyst. Polyphosphoric acid (PPA) is often effective and can serve as the solvent. Alternatively, a Lewis acid (e.g., ZnCl₂) or a Brønsted acid (e.g., H₂SO₄) in a high-boiling solvent can be used.

-

Heating: Heat the reaction mixture to a high temperature (e.g., 120-180 °C) with vigorous stirring. The reaction time can vary from a few hours to overnight.

-

Work-up: Carefully quench the reaction by pouring the hot mixture onto ice. Neutralize the acidic solution with a base (e.g., aqueous NaOH or NH₄OH).

-

Extraction and Purification: Extract the product with an organic solvent (e.g., ethyl acetate (B1210297) or dichloromethane). Wash the organic phase, dry it, and concentrate it. Purify the resulting crude indole by column chromatography or recrystallization.

Conclusion

The reactivity of this compound is a compelling case study in the influence of strong electronic effects on a functional group. The powerful inductive withdrawal of the C₆F₅ ring significantly attenuates the nucleophilicity of the hydrazine moiety, thereby modulating its reactivity in classical transformations. While this necessitates more forcing conditions in some cases, it also imparts unique properties to the resulting products, such as altered lipophilicity and metabolic stability, which are of high interest in drug development. This guide provides the theoretical framework and practical starting points for researchers to effectively utilize this compound in their synthetic endeavors. Further computational studies, particularly DFT calculations on the reaction pathways of PFPH, would provide deeper quantitative insights into the transition states and activation energies, further refining our understanding of this fascinating reagent.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Fischer indole synthesis - Wikipedia [en.wikipedia.org]

- 6. alfa-chemistry.com [alfa-chemistry.com]

The Strategic Utility of Pentafluorophenylhydrazine in the Synthesis of Novel Heterocyclic Compounds: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Pentafluorophenylhydrazine (PFPH) has emerged as a versatile and powerful reagent in synthetic organic chemistry, particularly for the construction of novel heterocyclic scaffolds. The presence of the electron-withdrawing pentafluorophenyl group significantly influences the reactivity of the hydrazine (B178648) moiety, offering unique advantages in the synthesis of a diverse range of heterocyclic compounds. This technical guide provides a comprehensive overview of the application of PFPH in the synthesis of pyrazoles and indoles, two classes of heterocycles of paramount importance in medicinal chemistry and materials science. This document outlines key synthetic methodologies, presents quantitative data for comparative analysis, and provides detailed experimental protocols and visual workflows to aid researchers in the practical application of this valuable synthetic tool.

Core Applications of this compound in Heterocyclic Synthesis

The primary utility of this compound in heterocyclic synthesis stems from its role as a binucleophile. The two nitrogen atoms of the hydrazine group readily participate in condensation and cyclization reactions with various electrophilic partners. The strong electron-withdrawing nature of the pentafluorophenyl ring modulates the nucleophilicity of the hydrazine nitrogens and can influence the regioselectivity and kinetics of these reactions.

Two of the most well-documented and significant applications of PFPH are:

-

Synthesis of Pyrazoles: Through condensation with 1,3-dicarbonyl compounds or their synthetic equivalents.

-

Synthesis of Indoles: Via the classic Fischer indole (B1671886) synthesis, reacting with aldehydes or ketones.

I. Synthesis of Novel Pentafluorophenyl-Substituted Pyrazoles

The reaction of this compound with 1,3-dicarbonyl compounds is a robust and straightforward method for the synthesis of 1-(pentafluorophenyl)-pyrazoles. These fluorinated pyrazoles are of significant interest due to their potential applications in pharmaceuticals and agrochemicals.[1] Various synthetic strategies have been developed to optimize this transformation, including conventional heating, microwave-assisted synthesis, and the use of ionic liquids as green reaction media.

Data Presentation: Comparative Analysis of Pyrazole (B372694) Synthesis

The following table summarizes the quantitative data for the synthesis of 1-(pentafluorophenyl)-4,5-dihydro-1H-pyrazoles under different reaction conditions. This allows for a direct comparison of the efficiency of various synthetic protocols.

| Entry | Dicarbonyl Precursor | Reaction Conditions | Yield (%) | Reference |

| 1 | 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Microwave (solvent-free) | Good | [2] |

| 2 | 4-methoxy-1,1,1-trifluoro-3-buten-2-one | Microwave (solvent-free) | Moderate to Good | [3] |

| 3 | 4-alkoxy-1,1,1-trichloro-3-alken-2-ones | Microwave (solvent-free) | Moderate to Good | [2] |

| 4 | 4-alkoxy-1,1,1-trihalo-3-alken-2-ones | Conventional Heating in [BMIM][BF4] | Moderate to Good | [2] |

Experimental Protocols for Pyrazole Synthesis

General Procedure for Microwave-Assisted Synthesis of 1-(Pentafluorophenyl)-4,5-dihydro-1H-pyrazoles:

This protocol is a generalized procedure based on literature reports of solvent-free, microwave-assisted pyrazole synthesis.[2][3]

-

Reagents:

-

This compound (1.0 eq)

-

Substituted 4-alkoxy-1,1,1-trihalo-3-alken-2-one (1.0 eq)

-

-

Procedure:

-

In a microwave-safe reaction vessel, combine this compound and the substituted 4-alkoxy-1,1,1-trihalo-3-alken-2-one.

-

The vessel is sealed and subjected to microwave irradiation. Typical conditions reported in the literature involve irradiation at a power of 70-100 W for 5-20 minutes, with the temperature reaching up to 120°C.[4]

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

The crude product is then purified. Purification methods can include column chromatography on silica (B1680970) gel or recrystallization from an appropriate solvent system (e.g., ethanol/water).[5]

-

General Procedure for Synthesis of 1-(Pentafluorophenyl)-4,5-dihydro-1H-pyrazoles in an Ionic Liquid:

This protocol is a generalized procedure based on the use of 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM][BF4]) as a reaction medium.[2]

-

Reagents:

-

This compound (1.0 eq)

-

Substituted 4-alkoxy-1,1,1-trihalo-3-alken-2-one (1.0 eq)

-

1-butyl-3-methylimidazolium tetrafluoroborate ([BMIM][BF4])

-

-

Procedure:

-

To a round-bottom flask, add this compound, the substituted 4-alkoxy-1,1,1-trihalo-3-alken-2-one, and the ionic liquid [BMIM][BF4].

-

The reaction mixture is stirred at a specified temperature (e.g., room temperature to 80°C) for a period ranging from a few hours to overnight.

-

Monitor the reaction progress by TLC.

-

Upon completion, the product is extracted from the ionic liquid using an organic solvent such as ethyl acetate.

-

The organic extracts are combined, washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography or recrystallization.

-

Mandatory Visualization: Pyrazole Synthesis Workflow

Caption: General workflow for the synthesis of 1-(pentafluorophenyl)pyrazoles.

II. Synthesis of Novel Pentafluorophenyl-Substituted Indoles via Fischer Indole Synthesis

The Fischer indole synthesis is a classic and powerful method for the preparation of indoles from arylhydrazines and carbonyl compounds (aldehydes or ketones) under acidic conditions.[6][7] The use of this compound in this reaction provides access to a range of novel fluorinated indoles, which are valuable scaffolds in drug discovery. The reaction proceeds through the formation of a pentafluorophenylhydrazone intermediate, which then undergoes an acid-catalyzed[6][6]-sigmatropic rearrangement to form the indole ring.[8][9]

Data Presentation: Fischer Indole Synthesis

Quantitative data for the Fischer indole synthesis using this compound is less systematically tabulated in the readily available literature compared to pyrazole synthesis. However, yields are generally reported to be moderate to good, depending on the nature of the carbonyl compound and the acid catalyst employed.

| Entry | Carbonyl Compound | Acid Catalyst | Solvent | Yield (%) | Reference |

| 1 | Generic Ketone | Brønsted Acid (e.g., H₂SO₄, HCl) | Alcohols, Acetic Acid | Moderate to Good | [6][7] |

| 2 | Generic Ketone | Lewis Acid (e.g., ZnCl₂, BF₃) | Aprotic Solvents | Moderate to Good | [6][7] |

| 3 | Generic Ketone | Polyphosphoric Acid (PPA) | Neat or in a high-boiling solvent | Good to Excellent | [10] |

| 4 | Generic Ketone | Ionic Liquids (Brønsted acidic) | Neat | Good | [10] |

Experimental Protocols for Fischer Indole Synthesis

General Procedure for the Fischer Indole Synthesis using a Brønsted or Lewis Acid Catalyst:

This is a generalized protocol based on the classical Fischer indole synthesis.[7][11]

-

Reagents:

-

This compound (1.0 eq)

-

Aldehyde or Ketone (1.0 - 1.2 eq)

-

Acid Catalyst (e.g., H₂SO₄, HCl, ZnCl₂, PPA)

-

Solvent (e.g., ethanol, acetic acid, toluene)

-

-

Procedure:

-

Hydrazone Formation (Optional Isolation): In a round-bottom flask, dissolve this compound and the carbonyl compound in a suitable solvent (e.g., ethanol). A catalytic amount of acid (e.g., acetic acid) can be added. The mixture is stirred at room temperature or with gentle heating until hydrazone formation is complete (monitored by TLC). The hydrazone can be isolated or used directly in the next step.

-

Cyclization: The hydrazone (or the in-situ generated mixture) is treated with a stronger acid catalyst (e.g., concentrated H₂SO₄, polyphosphoric acid, or a Lewis acid). The reaction mixture is then heated, often to reflux, for several hours. The reaction temperature and time are dependent on the reactivity of the substrates and the strength of the acid catalyst.

-

Work-up: After the reaction is complete, the mixture is cooled to room temperature and carefully poured into ice water. The acidic solution is then neutralized with a base (e.g., sodium hydroxide (B78521) or sodium bicarbonate solution).

-

Extraction and Purification: The product is extracted with an organic solvent (e.g., ethyl acetate, dichloromethane). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is evaporated under reduced pressure. The crude indole is then purified by column chromatography on silica gel or recrystallization.[11]

-

Mandatory Visualization: Fischer Indole Synthesis Workflow

Caption: Stepwise workflow of the Fischer indole synthesis with this compound.

Conclusion

This compound is a highly valuable and versatile building block for the synthesis of novel fluorinated pyrazoles and indoles. The methodologies outlined in this guide, including microwave-assisted synthesis and the use of ionic liquids, offer efficient and often more environmentally benign routes to these important heterocyclic systems. The provided quantitative data, while not exhaustive, serves as a useful benchmark for reaction optimization. The detailed experimental protocols and workflow diagrams are intended to facilitate the practical application of these synthetic methods in a research and development setting. Further exploration of the reactivity of this compound is expected to lead to the discovery of even more diverse and biologically active heterocyclic compounds.

References